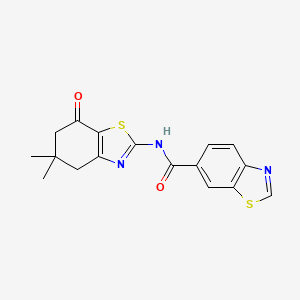

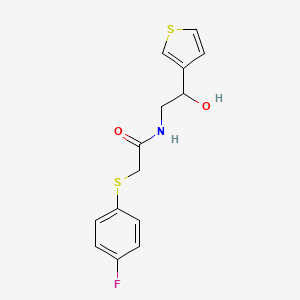

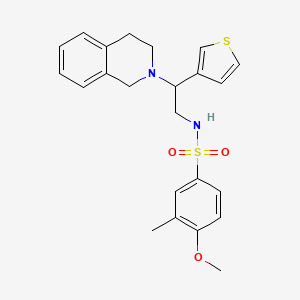

N-(5,5-二甲基-7-氧代-4,6-二氢-1,3-苯并噻唑-2-基)-1,3-苯并噻唑-6-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various benzothiazole derivatives, which are of significant interest in medicinal chemistry due to their biological applications. For instance, benzamide derivatives have been synthesized and evaluated for their potential as inhibitors against various enzymes, such as alkaline phosphatases and ecto-5'-nucleotidases, which are important in drug chemistry . Benzothiazole derivatives have also been synthesized and tested for their antimicrobial activity against a range of bacterial and fungal species .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclocondensation reactions or condensation of different starting materials. For example, a series of benzamide derivatives were synthesized using 4-aminophenazone, also known as antipyrine . Another study reported the synthesis of benzothiazole derivatives through the condensation of carbohydrazones with thioglycolic acid in DMF . These methods highlight the versatility of synthetic approaches in creating benzothiazole compounds with potential biological applications.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole moiety, which is a bicyclic compound containing both benzene and thiazole rings. This structure is crucial for the biological activity of these compounds. Spectral studies such as IR, 1H NMR, 13C NMR, and Mass spectra are typically used to corroborate the structures of newly synthesized compounds .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on their substituents. The papers provided do not detail specific reactions for the compound , but they do mention the biological evaluation of synthesized compounds, which implies that these compounds can interact with biological targets, such as enzymes, and potentially inhibit their activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are important for their potential use as drugs. Computational ADME studies can predict physicochemical, pharmacokinetic, and drug-likeness properties, which are essential for understanding the oral bioavailability of these compounds . The antimicrobial screening of benzothiazole derivatives also provides insights into their chemical properties and how they interact with microbial species .

科学研究应用

抗氧化研究

已合成并评估了类似于N-(5,5-二甲基-7-氧代-4,6-二氢-1,3-苯并噻唑-2-基)-1,3-苯并噻唑-6-羧酰胺的化合物的抗氧化活性。例如,Ahmad等人(2012)合成了基于吡唑苯并噻嗪环系统的新型N-取代苄基/苯基羧酰胺,并评估了它们的抗氧化活性,在许多化合物中发现了中等到显著的自由基清除活性。这表明在开发具有抗氧化性质的新生物活性分子方面有潜在应用(Ahmad et al., 2012)。

抗菌和抗氧化活性

Sindhe等人(2016)进行了另一项研究,合成了N-(5,6-二甲基-1H-苯并咪唑-2-基)取代羧酰胺,使用各种生物活性芳香杂环羧酸。这些化合物对各种微生物表现出有希望的抗菌活性,并且还展示了显著的自由基清除和亚铁离子螯合活性,表明它们在抗菌和抗氧化应用中的潜力(Sindhe et al., 2016)。

抗菌剂

Palkar等人(2017)设计并合成了苯并噻唑基取代吡唑-5-酮的新型类似物,作为潜在的抗菌剂。他们发现该系列中的一些化合物显示出有希望的抗菌活性,特别是对金黄色葡萄球菌和枯草杆菌,表明这些化合物作为抗菌药物的潜力(Palkar et al., 2017)。

缓蚀作用

在材料科学领域,苯并噻唑衍生物已被研究其缓蚀效果。Hu等人(2016)合成了苯并噻唑衍生物,并测试了它们在酸性溶液中对钢铁的缓蚀效率,显示了它们作为有效缓蚀剂的潜力(Hu et al., 2016)。

药理活性

类似化合物的药理活性也已被探索。Khelili等人(2012)合成了N-取代苯并噻二嗪羧酰胺,并评估了它们对大鼠子宫、主动脉和胰岛β细胞的影响,在某些化合物中发现了显著的肌松作用(Khelili et al., 2012)。

抗癌活性

类似于N-(5,5-二甲基-7-氧代-4,6-二氢-1,3-苯并噻唑-2-基)-1,3-苯并噻唑-6-羧酰胺结构的含苯并咪唑基的化合物已被合成并评估其抗癌活性。例如,Rasal等人(2020)发现某些衍生物对特定人类癌细胞系显示出显著的抗增殖活性(Rasal et al., 2020)。

利尿活性

Yar和Ansari(2009)研究了苯并噻唑-羧酰胺衍生物的利尿活性,鉴定出具有有希望的利尿效果的化合物(Yar & Ansari, 2009)。

太阳能电池应用

在可再生能源领域,苯并噻唑衍生物已被研究用于太阳能电池。Chu等人(2011)展示了聚咔唑和基于苯并噻唑的材料在体异质结太阳能电池中的应用,突出了它们在提高光伏性能方面的潜力(Chu et al., 2011)。

属性

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c1-17(2)6-11-14(12(21)7-17)24-16(19-11)20-15(22)9-3-4-10-13(5-9)23-8-18-10/h3-5,8H,6-7H2,1-2H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGROGGSWGHUPMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

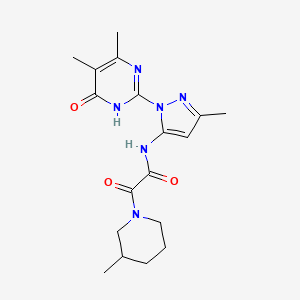

![5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide](/img/structure/B2546480.png)

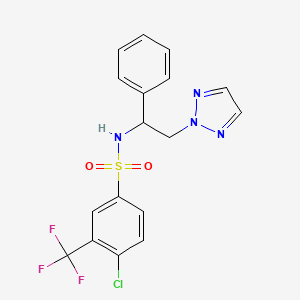

![(5-Bromopyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2546491.png)

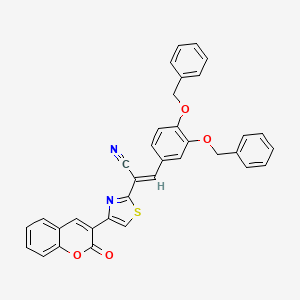

![Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hcl](/img/structure/B2546498.png)